molecular formula C12H15N3O4S B2474301 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide CAS No. 1087796-43-7

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide

Cat. No.: B2474301
CAS No.: 1087796-43-7
M. Wt: 297.33
InChI Key: IDOFMTNYURVCBJ-UHFFFAOYSA-N
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Description

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide is a chemical compound of significant interest in medicinal chemistry research, designed for laboratory investigation purposes. This molecule features a 1,2-thiazolidine scaffold in its 1,1-dioxide (sultam) form, a structure known for its versatility and presence in pharmacologically active molecules . The core thiazolidine scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of potential biological activities, including antimicrobial, antioxidant, and antihyperglycemic effects . The specific structural motif present in this compound suggests potential for interaction with various biological targets. In particular, thiazolidine-based analogs are extensively investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), specifically the PPAR-γ subtype . Activation of PPAR-γ is a established mechanism for improving insulin sensitivity and normalizing glucose levels, making such compounds valuable tools for researching metabolic diseases like Type 2 Diabetes . Molecular docking and dynamics simulations are commonly employed to study the interaction and stability of such ligand-protein complexes . Furthermore, the 1,1-dioxide (sultam) moiety is a significant pharmacophore that can influence the compound's physicochemical properties and its binding affinity to enzymatic targets. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical analysis and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-13-11(16)12(17)14-9-4-2-5-10(8-9)15-6-3-7-20(15,18)19/h2,4-5,8H,3,6-7H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFMTNYURVCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidine derivatives with altered oxidation states.

Scientific Research Applications

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. It has shown promise in studies related to anticancer, antimicrobial, and anti-inflammatory activities . Additionally, the compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as catalysis and material science .

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H15N3O4SC_{12}H_{15}N_{3}O_{4}S and features a thiazolidine ring, which is known for its bioactive properties. The presence of the oxamide linkage enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H15N3O4S
Molecular Weight285.33 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinase (CDK) activity, particularly CDK2, by binding to the ATP-binding pocket. This inhibition leads to cell cycle arrest and reduced proliferation of cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The thiazolidine moiety is believed to play a crucial role in these interactions.

Antimicrobial Activity

Research has demonstrated the compound's effectiveness against several bacterial strains:

  • Gram-positive bacteria : Significant activity against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Moderate activity observed against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Enterococcus faecalis250
Escherichia coli1000
Pseudomonas aeruginosa750

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its mechanism of CDK inhibition.

Case Studies and Research Findings

A notable study conducted by Zhang et al. (2020) evaluated the biological activity of thiazolidine derivatives, including this compound. The study found that this compound not only inhibited CDK2 but also demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Another investigation by Lee et al. (2021) focused on the synthesis and biological evaluation of related thiazolidine compounds. Their findings supported the hypothesis that modifications in the thiazolidine structure could enhance bioactivity, suggesting a pathway for developing more potent derivatives.

Pharmacokinetics

While comprehensive pharmacokinetic data for this compound is still lacking, related compounds often exhibit variable absorption profiles influenced by their lipophilicity and molecular weight. Future studies should aim to elucidate the pharmacokinetic properties to better understand the bioavailability and therapeutic potential of this compound.

Q & A

Q. Table 1: Key Analogs and Structural Features

Analog NameStructural ModificationBiological ActivitySource
N1-(3-chlorophenyl) derivativeChlorine substitutionEnhanced enzyme inhibition
N2-(thiophene-ethyl) variantThiophene moietyImproved cell permeability
Oxalamide with morpholinoNitrogen-containing heterocycleAltered pharmacokinetics

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against targets (e.g., proteases, kinases) using fluorogenic substrates .
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory testing : ELISA-based TNF-α/IL-6 quantification in macrophages .
    Controls : Include reference inhibitors (e.g., aspirin for COX-2) to validate assay conditions .

Advanced: How to elucidate the compound’s mechanism of action (MoA)?

Answer:

  • Target identification : Use affinity chromatography or pull-down assays with biotinylated probes .
  • siRNA screening : Knock down candidate targets (e.g., NF-κB) to assess pathway dependency .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes .

Basic: How to address solubility challenges in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Surfactants : Add Tween-80 (0.01%) to prevent aggregation in cell culture media .
  • pH adjustment : Prepare stock solutions in buffered saline (pH 7.4) .
    Validation : Dynamic light scattering (DLS) confirms nanoparticle-free solutions .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy?

Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS .
  • Metabolite identification : Use liver microsomes or hepatocytes to assess metabolic stability .
  • Formulation optimization : Nanoencapsulation (e.g., liposomes) improves in vivo delivery .

Advanced: What computational tools aid in predicting off-target interactions?

Answer:

  • QSAR models : Train on datasets of known inhibitors to predict toxicity/admet properties .
  • Proteome-wide docking : Use SwissDock or Glide to screen against human protein libraries .
  • Machine learning : Apply Random Forest classifiers to prioritize high-risk off-targets .

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